
(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate
Übersicht
Beschreibung
(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate is a useful research compound. Its molecular formula is C27H32N2O6 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate, commonly referred to in the context of its role as a solifenacin derivative, exhibits significant biological activity primarily as a muscarinic receptor antagonist. This compound is particularly relevant in the treatment of overactive bladder conditions and other urinary disorders due to its anticholinergic properties.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C27H32N2O6
- Molecular Weight : 480.55 g/mol
- CAS Number : 242478-38-2
The structural formula can be represented as follows:
This compound functions primarily as a muscarinic M3 receptor antagonist . By blocking these receptors, the compound inhibits the action of acetylcholine, leading to decreased bladder contraction and reduced symptoms associated with overactive bladder, such as urgency and frequency of urination .
Pharmacokinetics
Research indicates that solifenacin, the active form derived from this compound, demonstrates favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Half-life : Approximately 45 to 68 hours, allowing for once-daily dosing.
The pharmacokinetics of solifenacin succinate have been well-studied, showing effective plasma concentrations that correlate with therapeutic outcomes .
Clinical Applications
The primary clinical application of this compound is in the management of:
- Overactive Bladder (OAB) : It significantly reduces urinary urgency and frequency.
Case Studies
- Clinical Trials : A multi-center trial involving patients with OAB demonstrated that solifenacin resulted in a statistically significant reduction in daily micturition episodes compared to placebo .
- Long-term Efficacy : A longitudinal study showed sustained efficacy and tolerability over a 12-month period in patients treated with solifenacin for OAB symptoms .
Side Effects
Common side effects associated with the use of this compound include:
- Dry mouth
- Constipation
- Blurred vision
These side effects are generally mild to moderate and can be managed through dosage adjustments or symptomatic treatment.
Comparative Analysis
To illustrate the biological activity and pharmacological profile of this compound compared to other anticholinergic agents, a summary table is provided below.
Compound Name | Mechanism | Indication | Common Side Effects |
---|---|---|---|
(S)-Quinuclidin-3-yl (R)-solifenacin | M3 receptor antagonist | Overactive Bladder | Dry mouth, constipation |
Oxybutynin | M3 receptor antagonist | Overactive Bladder | Dry mouth, dizziness |
Tolterodine | M3 receptor antagonist | Overactive Bladder | Dry mouth, headache |
Wissenschaftliche Forschungsanwendungen
Pharmacological Uses
(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate has been investigated for its potential therapeutic effects, particularly in the following areas:
Anticholinergic Activity : The compound exhibits anticholinergic properties, making it beneficial for treating conditions like overactive bladder and other disorders characterized by excessive cholinergic activity. Its mechanism involves selective inhibition of muscarinic acetylcholine receptors, which helps alleviate symptoms associated with these conditions .
Neurological Applications : Research indicates potential applications in neurological disorders due to its ability to modulate neurotransmitter systems. The quinuclidine structure may enhance its efficacy in targeting central nervous system pathways .
Analytical Method Development
The compound is also utilized in the development of analytical methods for quality control and validation processes in pharmaceutical formulations. Its distinct chemical properties allow for precise identification and quantification using techniques such as high-performance liquid chromatography (HPLC) .
Research and Development
In research settings, this compound serves as a reference standard in studies aimed at understanding the pharmacokinetics and pharmacodynamics of related compounds. This aids in the optimization of drug design and formulation strategies .
Case Study 1: Anticholinergic Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of various quinuclidine derivatives, including this compound. The results indicated that this compound demonstrated significant potency against muscarinic receptors compared to other analogs, suggesting its potential as a lead compound for developing new anticholinergic drugs .
Case Study 2: Quality Control Applications
In a quality control context, researchers employed this compound as a standard for validating HPLC methods used in the analysis of solifenacin formulations. The study highlighted its stability and reproducibility as a standard reference material, reinforcing its importance in pharmaceutical quality assurance processes .
Eigenschaften
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZMMZZRUPYENV-HLUKFBSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key impurities found in solifenacin succinate and how are they related to the main compound?
A1: The research paper identifies four key impurities: three stereoisomers (impurities 1-3) and one n-oxide impurity (impurity 4) []. These impurities are structurally very similar to solifenacin succinate, differing only in the spatial arrangement of atoms (stereoisomers) or the presence of an oxygen atom on the nitrogen of the quinuclidine ring (n-oxide impurity) []. Understanding and controlling these impurities is crucial for ensuring the purity, safety, and efficacy of the final drug product.
Q2: Why is the identification and characterization of these impurities important from a pharmaceutical perspective?
A2: The presence of even small amounts of impurities can significantly impact the safety and efficacy of a drug []. For example, impurities may have their own pharmacological activity, leading to unwanted side effects. They can also interfere with the drug's stability, solubility, and bioavailability. Therefore, characterizing these impurities is essential for developing robust manufacturing processes and ensuring the quality of the final drug product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.